molecular formula C6H7NO2S B1291356 2-Amino-5-methylthiophene-3-carboxylic acid CAS No. 41940-47-0

2-Amino-5-methylthiophene-3-carboxylic acid

Cat. No.: B1291356
CAS No.: 41940-47-0
M. Wt: 157.19 g/mol
InChI Key: IRVJCXLYRSTUQW-UHFFFAOYSA-N
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Description

2-Amino-5-methylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-5-methylthiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in the synthesis of thiophene-based drugs, which exhibit a range of pharmacological properties such as anti-inflammatory and antimicrobial activities . The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which undergo subsequent chemical transformations to yield the desired products.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, this compound can alter metabolic pathways within cells, leading to changes in the levels of key metabolites and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active metabolites. These pathways include the synthesis of thiophene derivatives, which are important for their pharmacological properties . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for transporters, which determine its accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments allows it to interact with specific biomolecules and participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

2-Amino-5-methylthiophene-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVJCXLYRSTUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620277
Record name 2-Amino-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41940-47-0
Record name 2-Amino-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methylthiophene-3-carboxylic acid methyl ester (13.7 g, 80 mmol) in MeOH/H2O/THF (400 mL, 1:1:1) is added LiOH.H2O (16 g, 400 mmol). The solution is heated to 50° C. After 4 hours, the solution is concentrated. The resulting residue is dissolved in water. The pH of the solution is adjusted to between 5-6 using 1 N HCl. The precipitate is collected by filtration, washed with a small amount of water and is dried under vacuum. The title compound (12 g, 76 mmol) is obtained as a yellow solid.
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
16 g
Type
reactant
Reaction Step One
Name
MeOH H2O THF
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 2
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 3
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 4
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 5
2-Amino-5-methylthiophene-3-carboxylic acid
Reactant of Route 6
2-Amino-5-methylthiophene-3-carboxylic acid

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